molecular formula C8H18O2Si B14645382 2-(Trimethylsilyl)pentanoic acid CAS No. 52917-12-1

2-(Trimethylsilyl)pentanoic acid

Cat. No.: B14645382
CAS No.: 52917-12-1
M. Wt: 174.31 g/mol
InChI Key: SSNWTLHIOVZEOF-UHFFFAOYSA-N
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Description

2-(Trimethylsilyl)pentanoic acid is an organic compound with the molecular formula C11H26O3Si2. It is a derivative of pentanoic acid, where a trimethylsilyl group is attached to the second carbon atom. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trimethylsilyl)pentanoic acid typically involves the reaction of pentanoic acid with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:

Pentanoic acid+Trimethylsilyl chloride2-(Trimethylsilyl)pentanoic acid+HCl\text{Pentanoic acid} + \text{Trimethylsilyl chloride} \rightarrow \text{this compound} + \text{HCl} Pentanoic acid+Trimethylsilyl chloride→2-(Trimethylsilyl)pentanoic acid+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Trimethylsilyl)pentanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(Trimethylsilyl)pentanoic acid has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a protecting group for carboxylic acids.

    Biology: Employed in the synthesis of biologically active molecules.

    Medicine: Investigated for potential therapeutic applications and drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Trimethylsilyl)pentanoic acid involves its ability to act as a protecting group for carboxylic acids, preventing unwanted reactions during synthesis. The trimethylsilyl group can be selectively removed under mild conditions, allowing for controlled deprotection.

Comparison with Similar Compounds

Similar Compounds

  • 2-Trimethylsiloxyvaleric acid
  • 2-Hydroxyvaleric acid, di-TMS
  • 2-Hydroxyvaleric acid, bis-TMS

Uniqueness

2-(Trimethylsilyl)pentanoic acid is unique due to its specific structure, which provides stability and reactivity that are advantageous in various chemical reactions. Its trimethylsilyl group offers protection for carboxylic acids, making it a valuable reagent in organic synthesis.

Properties

CAS No.

52917-12-1

Molecular Formula

C8H18O2Si

Molecular Weight

174.31 g/mol

IUPAC Name

2-trimethylsilylpentanoic acid

InChI

InChI=1S/C8H18O2Si/c1-5-6-7(8(9)10)11(2,3)4/h7H,5-6H2,1-4H3,(H,9,10)

InChI Key

SSNWTLHIOVZEOF-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=O)O)[Si](C)(C)C

Origin of Product

United States

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